molecular formula C5H5ClN2O2 B1499490 4-Chloro-5-methylisoxazole-3-carboxamide

4-Chloro-5-methylisoxazole-3-carboxamide

Cat. No.: B1499490
M. Wt: 160.56 g/mol
InChI Key: ODLUWYMQFBTLTH-UHFFFAOYSA-N
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Description

4-Chloro-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with chlorine at position 4, a methyl group at position 5, and a carboxamide group at position 3. The carboxamide group distinguishes it from similar compounds by enabling hydrogen bonding, which can enhance solubility and biological interactions .

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

4-chloro-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(5(7)9)8-10-2/h1H3,(H2,7,9)

InChI Key

ODLUWYMQFBTLTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below compares 4-Chloro-5-methylisoxazole-3-carboxamide with key analogues reported in the evidence:

Compound Name Substituents Molecular Formula Functional Groups Key Structural Notes
This compound Cl (4), CH₃ (5), CONH₂ (3) C₆H₆ClN₂O₂ Carboxamide Carboxamide enhances H-bonding capacity
5-Amino-4-chloro-3-methylisoxazole Cl (4), CH₃ (3), NH₂ (5) C₄H₅ClN₂O Amine Amine group increases nucleophilicity
5-Chloro-4-methylisoxazole-3-carboxylic acid Cl (5), CH₃ (4), COOH (3) C₆H₅ClNO₃ Carboxylic acid Acid group improves reactivity in esters/amides
7-Chloro-3-methyl derivatives (e.g., 11g ) Cl, CH₃, ketone C₁₉H₁₉ClN₂O₃ Chloro, methyl, ketone Bulky substituents increase molecular weight

Key Observations :

  • The carboxamide group in the target compound likely improves solubility in polar solvents compared to methyl or halogen-only analogues .
  • Amino-substituted derivatives (e.g., 5-amino-4-chloro-3-methylisoxazole) exhibit higher reactivity in nucleophilic substitutions, whereas carboxamides are more stable .

Physical Properties

Melting points and solubility trends for isoxazole derivatives vary significantly with substituents:

Compound Type Example (Evidence ID) Melting Point (°C) Solubility Trends
Nitro-substituted 11e 230–231 Low (due to polarity)
Chloro/methyl 11g 217–218 Moderate in organic solvents
Amino-substituted 4-Chloro-3-methylisoxazol-5-amine Not reported High in polar aprotic solvents
Carboxamide (inferred) Target compound Data not available Likely higher than methyl analogues

Analysis :

  • Nitro groups increase melting points due to strong intermolecular forces .
  • Chloro and methyl groups enhance lipophilicity, reducing aqueous solubility .
  • The carboxamide group in the target compound may lower the melting point compared to nitro derivatives but improve water solubility via H-bonding .
Reactivity in Heterocyclizations
  • 5-Amino-3-methylisoxazole (precursor in ) reacts with aldehydes and ketones to form polycyclic structures via multicomponent reactions. The amino group acts as a nucleophile, enabling cyclization .
  • Carboxamide derivatives are less reactive in such reactions but serve as stable intermediates for drug design (e.g., kinase inhibitors) .
Functional Group Transformations
  • Carboxylic acid derivatives (e.g., 5-Chloro-4-methylisoxazole-3-carboxylic acid ) are precursors for esters and amides.
  • Chloro substituents (e.g., in ) facilitate cross-coupling reactions in medicinal chemistry .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-chloro-5-methylisoxazole-3-carboxamide typically involves:

  • Construction of the isoxazole ring system.
  • Introduction of the chlorine substituent at position 4.
  • Functionalization of the carboxylic acid group to the corresponding carboxamide.

These steps can be achieved through various synthetic routes, including metal-catalyzed cycloaddition, halogenation reactions, and amide coupling techniques.

Isoxazole Ring Formation

The isoxazole core is commonly synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. Recent advances emphasize metal-free synthetic routes to avoid the drawbacks of metal catalysts such as toxicity, cost, and waste generation. Metal-free methods proceed under mild conditions, often at room temperature, with good chemo- and regioselectivity, making them attractive for isoxazole synthesis.

Key Points on Isoxazole Ring Synthesis:

  • The (3 + 2) cycloaddition between nitrile oxides and alkynes is the predominant method.
  • Two mechanisms are proposed: a concerted pericyclic pathway and a stepwise diradical intermediate formation, with the concerted mechanism being widely accepted.
  • Metal catalysts such as Cu(I), Ru(II), and Pd have been used but are increasingly replaced by metal-free protocols for environmental and economic reasons.
  • Microwave-assisted green synthesis and solid-supported reagents have been explored to enhance yields and reduce reaction times.
Method Type Catalyst/Condition Advantages Disadvantages
Metal-catalyzed Cu(I), Ru(II), Pd complexes High yields, regioselectivity Toxicity, cost, waste
Metal-free Base-promoted, solvent-free Eco-friendly, mild conditions Sometimes lower yields
Microwave-assisted Cu(I) catalyst + microwaves Rapid, green synthesis Requires specialized equipment

Conversion to Carboxamide Functionality

The carboxylic acid or ester group at position 3 of the isoxazole ring is converted to the carboxamide via amide coupling reactions.

Typical Preparation Steps:

  • Activation of the carboxylic acid or ester intermediate using coupling agents such as HOBt (1-Hydroxybenzotriazole) and DICI (Diisopropylcarbodiimide).
  • Reaction with ammonia or amine sources to form the carboxamide.
  • Purification by crystallization or chromatography.

Yields and Optimization:

  • Coupling reactions using HOBt and DICI have been reported to give moderate to good yields (~78%).
  • Optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, can improve yields and purity.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Isoxazole ring formation 1,3-Dipolar cycloaddition Nitrile oxide + alkyne, metal-free or Cu(I) catalysis Isoxazole core with regioselectivity
Chlorination at C-4 Electrophilic substitution HCl (35–40%), H2O2 (30–40%), dichloroethane, 20–70 °C 4-Chloro substituted isoxazole derivative
Amide formation at C-3 Amide coupling HOBt, DICI, ammonia or amines This compound

Research Notes and Considerations

  • Metal-free synthetic routes are preferred for environmental and cost reasons, especially in industrial settings.
  • Precise control of temperature and reagent addition rates is critical for successful chlorination without over-oxidation or side reactions.
  • The choice of solvent and purification steps significantly affects the yield and purity of the final carboxamide product.
  • Recent research emphasizes green chemistry approaches, including microwave assistance and solid-supported reagents to improve efficiency.

Q & A

Q. What are the established synthetic routes for 4-Chloro-5-methylisoxazole-3-carboxamide?

  • Methodological Answer: The compound can be synthesized via amide coupling using carboxylic acid derivatives and substituted anilines. For example, 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid reacts with 5-chloro-2-methylaniline under standard coupling conditions (e.g., EDCI/HOBt or DCC) to yield the carboxamide product. Reaction optimization may involve adjusting stoichiometry, temperature, and solvent polarity to improve yields, which are often low (e.g., 18% isolated yield in one protocol) . Pre-functionalized isoxazole cores, such as methyl esters (e.g., methyl 3-methoxyisoxazole-5-carboxylate), can also serve as intermediates, with methoxy groups introduced via alkylation using K₂CO₃ and CH₃I .

Table 1: Example Synthesis Conditions

ReactantsCoupling AgentSolventYieldReference
5-(4-Fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid + 5-chloro-2-methylanilineEDCI/HOBtDMF18%
Methyl 3-hydroxyisoxazole-5-carboxylate + CH₃IK₂CO₃DMF66%

Q. How is this compound characterized post-synthesis?

  • Methodological Answer: Characterization involves 1H/13C NMR to confirm substituent positions and purity (e.g., δ=10.36 ppm for hydroxyl protons in DMSO-d6) and HRMS for molecular weight validation (e.g., [M+H]+ calcd: 347.0593, observed: 347.0599) . X-ray crystallography may resolve 3D conformation, particularly for derivatives with bulky substituents (e.g., chlorophenyl groups), to analyze bond angles and steric effects .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer: Refer to safety data sheets (SDS) for analogous carboxamides (e.g., N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide), which classify hazards as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C for moisture-sensitive derivatives. In case of exposure, rinse with water and consult a physician .

Advanced Research Questions

Q. How can palladium-catalyzed C–H functionalization be applied to modify this compound?

  • Methodological Answer: The 5-methylisoxazole-3-carboxamide group acts as a directing group for γ-C(sp³)-H acetoxylation in amino acid derivatives. Use Pd(OAc)₂ as a catalyst with oxidants like PhI(OAc)₂ in acetic acid at 80°C. This method enables selective modification of primary γ-C–H bonds in valine, threonine, or isoleucine derivatives, facilitating applications in protein semisynthesis (e.g., histone H3 modification) .

Q. How can structure-activity relationships (SAR) be analyzed for biological activity?

  • Methodological Answer: Design analogs with substitutions at the 4-chloro , 5-methyl , or carboxamide positions. Test mitochondrial modulation (e.g., calcium retention capacity in isolated mouse liver mitochondria) or enzyme inhibition (e.g., using fluorogenic substrates). For example, diarylisoxazole-3-carboxamides show potency as mitochondrial permeability transition pore inhibitors, with EC₅₀ values correlated to electron-withdrawing substituents (e.g., fluoro, nitro groups) .

Table 2: Biological Assay Parameters

Assay TypeTargetReadoutKey FindingsReference
Mitochondrial calcium retentionMouse liver mitochondriaCalcium Green-5N fluorescenceEC₅₀ = 0.2–5 μM for diarylisoxazole derivatives
C–H functionalizationPd catalysisHPLC/MSγ-Acetoxylation yield: 60–85%

Q. What strategies address low yields in carboxamide synthesis?

  • Methodological Answer: Low yields (e.g., 18% in ) may stem from poor solubility or side reactions. Mitigate by:
  • Solvent optimization : Replace DMF with THF or DCM for less polar intermediates.
  • Catalyst screening : Test coupling agents like HATU vs. EDCI for sterically hindered amines.
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
  • Protecting groups : Temporarily block reactive hydroxyl or amine groups (e.g., using TBS or Boc) .

Contradictions and Limitations

  • reports yields as low as 18% for amide coupling, while achieves 66% for methyl ester alkylation, highlighting the sensitivity of reaction conditions to substituent effects.
  • Safety data in conflict with commercial SDS (e.g., absence of ecotoxicity data), emphasizing the need for compound-specific testing.

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